4-(3-methoxyphenoxy)-2-methylaniline
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Overview
Description
4-(3-Methoxyphenoxy)-2-methylaniline is an organic compound with a complex structure that includes a methoxy group, a phenoxy group, and a methylaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-methoxyphenoxy)-2-methylaniline typically involves the reaction of 3-methoxyphenol with 2-chloro-4-nitrotoluene under basic conditions to form the intermediate 4-(3-methoxyphenoxy)-2-nitrotoluene. This intermediate is then reduced to the corresponding aniline derivative using a reducing agent such as iron powder in the presence of hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methoxyphenoxy)-2-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Iron powder and hydrochloric acid are commonly used for the reduction of nitro groups.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include substituted anilines, quinones, and various aromatic derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(3-Methoxyphenoxy)-2-methylaniline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(3-methoxyphenoxy)-2-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and phenoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Methoxyphenoxy)-2-methylaniline
- 4-(4-Methoxyphenoxy)-2-methylaniline
- 4-(3-Methoxyphenoxy)aniline
Uniqueness
4-(3-Methoxyphenoxy)-2-methylaniline is unique due to the specific positioning of the methoxy and phenoxy groups, which can significantly influence its chemical reactivity and biological activity. Compared to its isomers, this compound may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for specific applications .
Properties
CAS No. |
946664-54-6 |
---|---|
Molecular Formula |
C14H15NO2 |
Molecular Weight |
229.3 |
Purity |
95 |
Origin of Product |
United States |
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